VLA-4/VCAM Antagonism: 3,5-Dichloro-Proline Dipeptides vs. N-Aryl Dipeptides
Dipeptide derivatives bearing the N-(3,5-dichlorobenzenesulfonyl)-L-prolyl cap consistently achieve IC50 values of approximately 1 nM against VLA-4/VCAM-1 binding [1]. In contrast, a distinct series of N-aryl-prolyl-dipeptide antagonists (lacking the sulfonyl linker and employing direct N-aryl substitution on proline) demonstrated that the N-arylsulfonyl architecture is superior for VLA-4 potency, with the sulfonylated series offering advantages in both VLA-4/α4β7 potency and rat pharmacokinetic profiles [2]. The 3,5-dichlorobenzenesulfonyl-L-proline fragment is the specific N-capping group used in the optimized sulfonylated series, establishing this building block as the preferred starting material for high-affinity antagonist synthesis.
| Evidence Dimension | VLA-4/VCAM-1 binding inhibition (IC50) |
|---|---|
| Target Compound Data | ~1 nM (for N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine and α-methyl-L-prolyl-phenylalanine derivatives) |
| Comparator Or Baseline | N-aryl-prolyl-dipeptide derivatives (non-sulfonylated proline cap): VLA-4 IC50 range not disclosed as achieving ~1 nM; sulfonylated series identified as superior in direct comparison |
| Quantified Difference | N-(3,5-dichlorobenzenesulfonyl)-L-prolyl capped dipeptides reach ~1 nM IC50; the non-sulfonylated N-aryl-prolyl series is reported to have potency disadvantages relative to the sulfonylated series |
| Conditions | VLA-4/VCAM-1 cell adhesion assay; compound series synthesized at Merck Research Laboratories |
Why This Matters
Procurement of the 3,5-dichloro building block enables access to the dipeptide chemotype with demonstrated ~1 nM potency, which is not attainable with non-sulfonylated proline caps.
- [1] Kopka, I. E.; Young, D. N.; Mumford, R. A.; et al. Substituted N-(3,5-Dichlorobenzenesulfonyl)-L-prolyl-phenylalanine Analogues as Potent VLA-4 Antagonists. Bioorg. Med. Chem. Lett. 2002, 12 (4), 637–640. View Source
- [2] Kamenecka, T. M.; Lanza, T. J.; de Laszlo, S. E.; et al. N-Aryl-prolyl-dipeptides as Potent Antagonists of VLA-4. Bioorg. Med. Chem. Lett. 2002, 12 (16), 2205–2208. View Source
